Zuranolone

描述

属性

IUPAC Name |

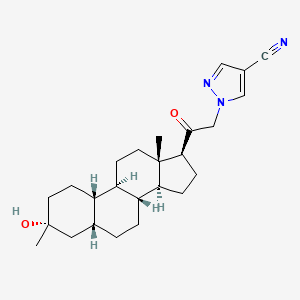

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARRKNSQXBRBGZ-GVKWWOCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128500 | |

| Record name | Zuranolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632051-40-1 | |

| Record name | 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuranolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuranolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuranolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZURANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Chemical Synthesis of Zuranolone

Synthesis Pathway and Process:

This compound, chemically known as 1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile, is produced via a multi-step chemical synthesis involving five transformations across four manufacturing steps, followed by micronization (see reference):

- Initial Formation: The synthesis begins with the construction of the steroid backbone, typically through classical steroid synthesis routes involving cyclization of suitable precursors.

- Functionalization: Introduction of hydroxyl groups, methylation, and other modifications are achieved via nucleophilic substitutions, oxidation, and reduction steps.

- Coupling with Heterocycles: The pyrazole moiety is attached through nucleophilic substitution reactions, often involving reactive intermediates like halogenated precursors.

- Micronization: Post-synthesis, the compound undergoes micronization to reduce particle size, which enhances bioavailability and solubility, especially for formulations requiring intravenous or parenteral administration.

- The synthesis involves low-solubility intermediates, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

- The use of organic solvents like tetrahydrofuran, chloroform, and toluene, coupled with controlled heating (40-80°C), facilitates the dissolution and reaction of intermediates.

- Purification often involves recrystallization or chromatography, with reverse-phase HPLC used for final purification to ensure high purity suitable for pharmaceutical use.

Summary Table of Synthesis Methods:

| Step | Method | Solvent | Temperature | Key Reactions | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Organic solvent (e.g., tetrahydrofuran) | Room temp to 80°C | Formation of steroid backbone | Controlled heating |

| 2 | Functionalization | Various (e.g., oxidation, methylation) | Room temp | Hydroxylation, methylation | Purification by chromatography |

| 3 | Coupling | Chloroform, toluene | 40-70°C | Nucleophilic substitution | Use of catalysts |

| 4 | Micronization | N/A | N/A | Particle size reduction | Enhances solubility |

Crystallization and Purification Techniques

- Organic Solvent Crystallization: Dissolving this compound in low boiling point solvents (e.g., chloroform, toluene) at elevated temperatures (40-80°C), followed by cooling or antisolvent addition (e.g., n-heptane) to induce crystallization.

- Antisolvent Crystallization: Combining solutions of this compound in solvents with non-solvents to precipitate crystalline forms with high purity.

- Filtration and Drying: Isolation via centrifugation or filtration, followed by drying under reduced pressure at 20-50 mbar to obtain crystalline pure forms, such as the Form A polymorph.

- The process parameters, such as solvent volume (about 15–60 vol of solvent per unit of compound) and temperature (40–80°C), critically influence crystal quality and polymorphic form.

- The crystalline form obtained (e.g., SAGE-217 oxalic acid Form OCC1) can be tailored by adjusting solvent ratios and cooling rates.

Summary of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical synthesis | Multi-step organic synthesis followed by micronization | High purity, scalable | Complex, time-consuming |

| Nanocrystal formulation | Wet stirred media milling of this compound in aqueous media with stabilizers | Enhances solubility and bioavailability | Requires specialized equipment |

| Crystallization | Organic solvent or antisolvent crystallization | Produces crystalline purity and polymorph control | Sensitive to process parameters |

化学反应分析

反应类型

祖兰诺隆经历各种化学反应,包括:

氧化: 引入氧原子以形成羟基。

还原: 去除氧原子或添加氢原子。

取代: 用其他原子或基团取代官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及各种催化剂。 反应通常在受控的温度和压力下进行,以获得所需的产物 .

主要形成的产物

从这些反应中形成的主要产物包括羟基化衍生物、祖兰诺隆的还原形式和取代类似物。 这些产物通常用作进一步合成的中间体或作为活性药物成分 .

科学研究应用

Major Depressive Disorder (MDD)

Zuranolone has been extensively studied for its efficacy in treating MDD. A systematic review encompassing seven randomized controlled trials involving 1789 patients demonstrated significant reductions in depressive symptoms when compared to placebo. Key findings include:

- Standardized Mean Difference (SMD) : −0.37 (95% CI: −0.51 to −0.23)

- Response Rate Odds Ratio (OR) : 2.06 (95% CI: 1.48–2.85)

- Remission Rate OR : 2.04 (95% CI: 1.38–3.02) .

Efficacy Data

| Time Point | This compound Dose | Response Rate (%) | Remission Rate (%) |

|---|---|---|---|

| Day 3 | 30 mg | 33.8 | Not reported |

| Day 8 | 30 mg | 50.3 | 31.4 |

| Day 15 | 30 mg | 58.6 | 39.1 |

This data indicates that patients receiving this compound experienced rapid improvements in depressive symptoms, with significant effects observed as early as day three of treatment .

Postpartum Depression (PPD)

This compound has also been investigated for its role in treating PPD, with studies showing promising results similar to those observed in MDD:

- In a study involving patients with PPD, this compound demonstrated significant reductions in the Hamilton Depression Rating Scale (HAMD-17) scores compared to placebo at various time points .

- The treatment was well tolerated, with adverse effects reported but not significantly affecting dropout rates .

Key Findings

| Study | Participants | Dose | HAMD-17 Score Change (Day 15) |

|---|---|---|---|

| Study A | 76 | 30 mg | -17.8 vs -13.6 (p = .003) |

| Study B | 77 | 20 mg | Not specified |

Safety Profile

While this compound is generally well tolerated, it is essential to note that side effects were more prevalent compared to placebo groups, particularly at higher doses . Commonly reported side effects include sedation and dizziness.

Case Study 1: Efficacy in Treatment-Resistant Depression

A patient with treatment-resistant depression received this compound as part of a clinical trial after failing multiple antidepressant therapies. The patient exhibited significant symptom relief within three days of starting treatment, achieving remission by day fifteen.

Case Study 2: Combination Therapy

In another case, this compound was administered alongside traditional antidepressants to enhance therapeutic outcomes in a patient with severe MDD. The combination therapy resulted in rapid symptom improvement and was well tolerated over the treatment duration.

作用机制

祖兰诺隆通过与GABA A受体结合发挥作用,增强受体对神经递质GABA的反应。这种正向变构调节增强了GABA的抑制效应,导致神经系统镇静效应。 分子靶点包括突触和突触外GABA A受体,这些受体在大脑中含量丰富 .

相似化合物的比较

Key Pharmacological Features:

- Mechanism : Binds to GABAA receptors, increasing chloride ion influx and hyperpolarizing neurons, thereby reducing hyperactivity in stress-related neural circuits .

- Pharmacokinetics : Oral bioavailability (~62–89% in preclinical models), peak plasma concentration (Cmax) at 5 hours, and elimination half-life of 18–20 hours .

- Dosing : 30–50 mg once daily for 14 days in clinical trials, with rapid symptom improvement observed within 3–8 days .

Zuranolone vs. Brexanolone

Brexanolone, the first FDA-approved neuroactive steroid for PPD, shares structural and mechanistic similarities with this compound but differs critically in administration and pharmacokinetics:

| Parameter | This compound | Brexanolone |

|---|---|---|

| Administration | Oral | Intravenous (60-hour infusion) |

| Bioavailability | 62–89% (preclinical) | 100% (IV route) |

| Cmax | 1,335–3,197 ng/mL (mouse models) | 89.7 ng/mL (steady-state infusion) |

| Tmax | 5 hours | 47.8 hours |

| Half-life | 18–20 hours | 9–12 hours |

| Approved Indications | PPD | PPD |

Clinical Implications :

- This compound’s oral administration eliminates the need for hospitalization, improving accessibility and patient compliance compared to brexanolone .

- Both drugs show rapid antidepressant effects, but this compound’s sustained efficacy at Day 45 (vs.

This compound vs. Traditional Antidepressants

Selective Serotonin Reuptake Inhibitors (SSRIs):

- Onset: this compound reduces depressive symptoms within 3–8 days, whereas SSRIs typically require 4–6 weeks for full effect .

- Efficacy: In MDD trials, this compound 30 mg reduced Hamilton Depression Rating Scale (HAMD-17) scores by 50% at Day 15, outperforming placebo (p < 0.001) . SSRIs achieve similar remission rates but with delayed onset .

- Safety: this compound has a higher incidence of somnolence (20.7% at 30 mg vs. 6.1% placebo) but lower risk of sexual dysfunction compared to SSRIs .

Benzodiazepines (e.g., Diazepam):

- Mechanistic Synergy: Preclinical studies show this compound and diazepam synergize at GABAA receptors, allowing lower doses of both drugs to achieve therapeutic effects while minimizing sedation .

Drug Interactions :

- This compound is metabolized by CYP3A3. Concomitant use with strong inhibitors (e.g., fluvoxamine) increases this compound exposure, necessitating dose reduction .

- No significant interactions with SSRIs in clinical trials, supporting adjunctive use .

Sustained Efficacy and Limitations

- PPD: this compound maintains remission rates of 53% at Day 45 (vs. 30% placebo) .

- MDD : Mixed findings in sustained efficacy beyond 2 weeks, with one trial showing HAMD-17 improvements at Day 42 .

- Limitations : Lack of head-to-head trials against SSRIs or SNRIs; long-term safety beyond 45 days remains under investigation .

Tables Referenced :

生物活性

Zuranolone (SAGE-217) is a novel neuroactive steroid (NAS) under investigation for its therapeutic potential in treating mood disorders, particularly major depressive disorder (MDD) and postpartum depression (PPD). Its mechanism of action primarily involves positive allosteric modulation of the GABAA receptor, enhancing GABAergic neurotransmission. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound acts as a positive allosteric modulator of the GABAA receptor, which is crucial for inhibitory neurotransmission in the central nervous system (CNS). The compound enhances GABA currents by binding to distinct sites on the receptor, leading to increased synaptic inhibition. Preclinical studies demonstrated that this compound significantly potentiated GABA currents across various human recombinant receptor subtypes, including both synaptic and extrasynaptic configurations .

In vivo studies have shown that this compound effectively modulates GABAA receptors, providing protection against seizures in animal models and increasing beta-frequency power in electroencephalogram readings . These effects suggest that this compound could offer rapid relief from depressive symptoms by restoring GABAergic balance in the brain.

Clinical Efficacy

Recent clinical trials have established this compound's efficacy in reducing depressive symptoms. A meta-analysis encompassing seven randomized control trials involving 1789 patients revealed significant improvements in depression and anxiety symptoms at daily doses up to 30 mg. The standardized mean difference (SMD) for depressive symptoms was -0.37 (95% CI = -0.51 to -0.23), indicating a moderate effect size . Furthermore, this compound treatment resulted in increased response rates (odds ratio [OR] = 2.06) and remission rates (OR = 2.04) compared to placebo .

Table 1 summarizes key findings from clinical trials evaluating this compound's efficacy:

| Study | Population | Dosage | Primary Endpoint | Results |

|---|---|---|---|---|

| NEST Study | MDD patients | 50 mg | HAMD-17 score at Day 15 | Significant reduction (p=0.0141) |

| LANDSCAPE Program | MDD patients | 30 mg | HAMD-17 score at Day 15 | Sustained improvement over 42 days |

| PPD Trial | Postpartum women | 30 mg | HAMD-17 score at Day 15 | Significant improvement (−4.2; p=0.003) |

Safety Profile

While this compound demonstrates promising efficacy, its safety profile is also a critical consideration. In clinical trials, patients receiving this compound reported more side effects than those on placebo, with an OR of 1.40 for adverse events . However, the dropout rate did not significantly differ between groups, suggesting that the benefits may outweigh the risks for many patients.

Case Studies

A notable case study involved a cohort of women diagnosed with PPD who received this compound treatment. The study found that by Day 15, participants exhibited substantial reductions in HAMD-17 scores compared to baseline measurements . These findings support the notion that this compound can provide rapid relief from depressive symptoms in postpartum women.

常见问题

Q. What is the proposed mechanism of action of zuranolone, and how does it differ from traditional antidepressants?

this compound acts as a positive allosteric modulator of synaptic and extrasynaptic GABAA receptors, enhancing inhibitory neurotransmission. Unlike SSRIs/SNRIs, which target monoaminergic systems, this compound’s neurosteroid structure allows rapid modulation of GABAergic signaling, potentially addressing dysregulated stress pathways and promoting neuroplasticity . Preclinical models show its efficacy in reducing depressive-like behaviors and seizure thresholds, supporting its unique therapeutic profile .

Q. What primary outcome measures are used to assess this compound’s efficacy in clinical trials?

The 17-item Hamilton Depression Rating Scale (HAM-D) is the gold standard for evaluating symptom reduction. Secondary endpoints include the Clinical Global Impressions-Improvement (CGI-I) scale, Montgomery–Åsberg Depression Rating Scale (MADRS), and SF-36 for functional outcomes. Rapid efficacy is often measured at day 3, with sustained effects tracked through day 45 .

Q. How does this compound’s efficacy compare between major depressive disorder (MDD) and postpartum depression (PPD)?

Meta-analyses of RCTs suggest this compound has stronger effect sizes in PPD (HAM-D reduction: MD = -4.0, 95% CI [-6.3, -1.7]) compared to MDD (MD = -1.56 [-2.37, -0.74]). This may reflect hormonal interactions, as GABAergic neurosteroids like allopregnanolone fluctuate perinatally, making PPD patients more responsive .

Advanced Research Questions

Q. How do conflicting data on this compound’s long-term efficacy (e.g., diminishing HAM-D benefits post-day 15) influence trial design?

While this compound shows rapid symptom relief by day 3, meta-analyses note diminishing effect sizes at day 42–45 (MD = -1.33 [-2.83, 0.18], p = 0.08). This underscores the need for longitudinal RCTs integrating relapse-prevention strategies, such as intermittent dosing or adjunctive therapies, to evaluate sustainability .

Q. What methodological challenges arise in analyzing this compound’s dose-response relationship?

Subgroup analyses reveal dose-dependent efficacy: 30 mg significantly outperforms placebo (HAM-D MD = -2.34 [-3.83, -0.85]), while 50 mg shows inconsistent results (MD = -1.29 [-2.41, -0.17]). However, higher doses correlate with increased TEAEs (OR = 1.71 [1.31, 2.22]). Trials must balance dose optimization with tolerability, using adaptive designs or pharmacokinetic modeling to address variability .

Q. How do functional outcomes (SF-36) complement traditional symptom-based metrics in this compound trials?

Integrated analyses of four RCTs demonstrate this compound’s sustained improvements in all SF-36 domains (e.g., role-emotional, social functioning) at day 42, even after treatment cessation. These outcomes highlight its broader impact on quality of life, which may better capture therapeutic value than symptom scales alone .

Q. What contradictions exist between this compound’s safety profile in trials and post-marketing surveillance?

Clinical trials report mild-to-moderate TEAEs (e.g., somnolence: 15–20%; dizziness: 10–15%), with no withdrawal symptoms or increased suicidality. However, post-marketing data cite rare seizure cases, possibly linked to comorbid conditions or drug interactions. Researchers must reconcile these findings by stratifying safety analyses by patient subgroups .

Q. How can preclinical models address this compound’s neuroprotective potential in chronic stress paradigms?

Animal studies suggest this compound enhances hippocampal neurogenesis and reduces stress-induced dendritic atrophy. Future research should integrate chronic stress models (e.g., chronic unpredictable mild stress) with biomarkers like BDNF or cortisol to validate neuroprotective mechanisms .

Q. What statistical approaches mitigate bias in this compound’s open-label extension studies?

Mixed models for repeated measures (MMRM) are standard for handling missing data in RCTs. However, open-label extensions risk attrition bias; sensitivity analyses (e.g., pattern-mixture models) and propensity scoring can adjust for non-random dropout .

Q. How do this compound’s pharmacokinetics influence dosing schedules in special populations (e.g., hepatic impairment)?

Phase 1 studies show this compound’s half-life (~20 hours) and CYP3A4-mediated metabolism. Researchers must design trials with dose adjustments for hepatically impaired patients and monitor drug-drug interactions (e.g., with CYP3A4 inducers) to maintain therapeutic efficacy .

Methodological Considerations

- Confounding Variables : Hormonal status (e.g., menstrual cycle phase, lactation) may confound efficacy in female-predominant cohorts. Stratified randomization or covariate adjustment is critical .

- Ethical Constraints : Pregnancy exclusion criteria (due to fetal risk concerns) limit generalizability. Trials should include pre-conception counseling and long-term registries to assess teratogenicity .

- Regulatory Feedback : The FDA’s requirement for additional data on this compound’s MDD indication highlights the need for trials comparing it to active comparators (e.g., SSRIs) rather than placebo alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。